molecular formula C14H11ClO3 B12677756 4-(4-Methoxyphenoxy)benzoyl chloride CAS No. 68548-50-5

4-(4-Methoxyphenoxy)benzoyl chloride

Cat. No.: B12677756
CAS No.: 68548-50-5
M. Wt: 262.69 g/mol
InChI Key: ZYKMMAMRXDNPOY-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenoxy)benzoyl chloride is an organic compound with the molecular formula C14H11ClO3. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 4-methoxyphenoxy group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

4-(4-Methoxyphenoxy)benzoyl chloride can be synthesized through the direct chlorination of 4-methoxybenzoic acid using thionyl chloride. The reaction typically involves heating 4-methoxybenzoic acid with thionyl chloride, resulting in the formation of 4-methoxybenzoyl chloride . This method is commonly used in laboratory settings for the preparation of this compound.

Chemical Reactions Analysis

4-(4-Methoxyphenoxy)benzoyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are 4-methoxybenzoic acid, esters, and amides.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenoxy)benzoyl chloride involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, such as amines and alcohols, through nucleophilic acyl substitution reactions. This reactivity is utilized in the synthesis of various compounds with biological activities. For example, it can target bacterial cell division proteins, making it a potential candidate for developing new antibacterial agents .

Comparison with Similar Compounds

4-(4-Methoxyphenoxy)benzoyl chloride can be compared with other benzoyl chloride derivatives, such as:

    4-Methoxybenzoyl chloride: Similar in structure but lacks the phenoxy group.

    4-Phenoxybenzoyl chloride: Similar but lacks the methoxy group.

    4-Anisyl chloride: Contains a methoxy group but differs in the position of substitution.

The uniqueness of this compound lies in the presence of both the methoxy and phenoxy groups, which can influence its reactivity and applications in different chemical and biological contexts .

Properties

CAS No.

68548-50-5

Molecular Formula

C14H11ClO3

Molecular Weight

262.69 g/mol

IUPAC Name

4-(4-methoxyphenoxy)benzoyl chloride

InChI

InChI=1S/C14H11ClO3/c1-17-11-6-8-13(9-7-11)18-12-4-2-10(3-5-12)14(15)16/h2-9H,1H3

InChI Key

ZYKMMAMRXDNPOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)Cl

Origin of Product

United States

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